异烟酸烯丙酯

描述

Synthesis Analysis

While specific synthesis methods for Allyl Isonicotinate were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

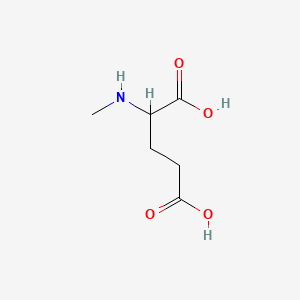

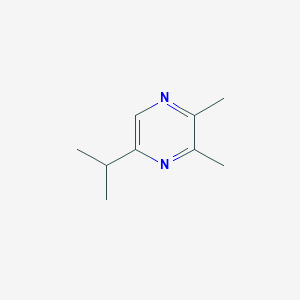

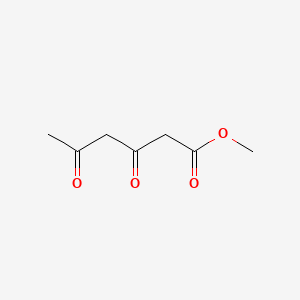

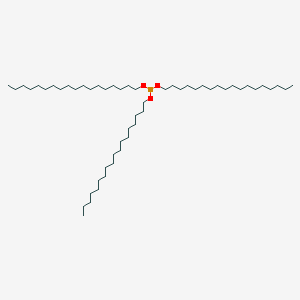

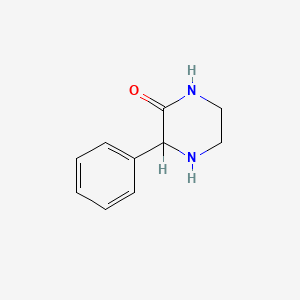

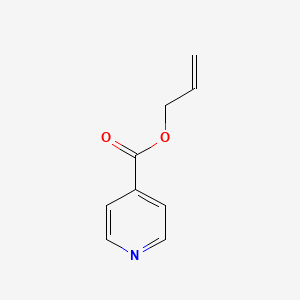

The molecular structure of Allyl Isonicotinate is represented by the InChI code1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 . Physical And Chemical Properties Analysis

Allyl Isonicotinate is a liquid at 20 degrees Celsius. It has a boiling point of 106°C/10 mmHg, a refractive index of 1.51, and a density of 1.11 .科学研究应用

太阳能转换

异烟酸烯丙酯 (AIN) 在提高染料敏化太阳能电池 (DSC) 效率方面显示出潜力。已经发现它可以显着提高这些电池的能量转换效率。将 AIN 引入 DSC 的电解质中会导致开路电压、填充因子和短路光电流显着增加。这些改进有助于提高功率转换效率,展示了 AIN 在可再生能源技术中的作用 (Shi 等人,2009)。

药物中的生物活性

对异烟酸肼新衍生物(包括烯丙基衍生物)的研究表明,这些化合物比起始材料(异烟肼)和一些抗生素表现出更大的生物活性。这表明异烟酸烯丙酯衍生物在药物中具有潜在应用,特别是作为抗菌剂 (Abass,2019)。

癌症研究

一些研究调查了异烟酸烯丙酯相关化合物异硫氰酸烯丙酯的抗癌特性。它在抑制人癌细胞增殖、诱导细胞凋亡和导致各种癌细胞系(包括前列腺癌和结直肠癌)中 G2/M 阻滞方面显示出有希望的结果。这些发现表明烯丙基衍生物在癌症治疗中具有潜在的治疗应用 (Xiao 等人,2003), (Musk 和 Johnson,1993)。

食品安全和保鲜

对异烟酸烯丙酯的近缘物异硫氰酸烯丙酯的研究突出了其作为食品防腐剂的潜力,因为它具有抗菌特性。研究表明其对食品中的病原体如大肠杆菌 O157:H7 有效,表明类似的烯丙基化合物可用于食品保鲜 (Chacon 等人,2006)。

催化和有机合成

烯丙基衍生物(包括与异烟酸烯丙酯相关的衍生物)在催化和有机合成中的作用值得注意。这些化合物参与异构化反应,这些反应对于生产各种有机化合物至关重要,表明它们在化学制造工艺中的重要性 (Krompiec 等人,2008), (Lorenzo-Luis 等人,2012)。

作用机制

Target of Action

Allyl isonicotinate, also known as Allyl isothiocyanate (AITC), primarily targets multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . It also interacts with the TAS2R38 receptor, a G protein-coupled bitter taste receptor .

Mode of Action

Allyl isonicotinate exerts its effects through selective modulation of these cell signaling pathways . It has been shown to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . It also modulates the human immune response via the TAS2R38 receptor .

Biochemical Pathways

Allyl isonicotinate affects various biochemical pathways. It inhibits carcinogenic activation and induces antioxidants . It suppresses pro-inflammatory and cell proliferative signals . It induces cell cycle arrest and apoptosis . It also inhibits angiogenic and invasive signals related to metastasis .

Pharmacokinetics

Allyl isonicotinate is metabolized primarily through the mercapturic acid pathway . The bioavailability of Allyl isonicotinate is exceedingly high, as it was reported that nearly 90% of orally administered Allyl isonicotinate is absorbed .

Result of Action

The molecular and cellular effects of Allyl isonicotinate’s action are significant. It has been found to inhibit tumorigenesis without any toxicity and undesirable side effects . It also exhibits anti-obesity effects through suppression of adipogenesis or lipogenesis .

Action Environment

The action of Allyl isonicotinate can be influenced by environmental factors. For instance, the functionality of the TAS2R38 receptor, which Allyl isonicotinate targets, can vary among individuals due to genetic differences . This could potentially influence the compound’s action, efficacy, and stability.

安全和危害

属性

IUPAC Name |

prop-2-enyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSMQFTVFDSEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341242 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl isonicotinate | |

CAS RN |

25635-24-9 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of allyl isonicotinate in the development of new spin crossover materials?

A1: Allyl isonicotinate acts as a ligand in the synthesis of a two-dimensional Hofmann-like spin crossover complex, FeII(allyl isonicotinate)2[AgI(CN)2]2 []. In this complex, allyl isonicotinate coordinates to the central iron(II) ion through its nitrogen atom, contributing to the overall crystal structure and influencing the spin transition behavior.

Q2: How does the structure of the allyl isonicotinate ligand impact the spin crossover properties of the complex?

A2: The study highlights that the size of the ligand substituent directly influences the interlayer spacing within the crystal structure []. While allyl isonicotinate facilitates a 2D sheet structure with intermetallic Ag···Ag interactions, the relatively smaller size of the allyl group compared to other substituents in the series results in a lower critical temperature (Tc = 221 K) for the spin transition compared to bulkier analogs []. This suggests that manipulating the steric bulk of the ligand is a viable strategy for tuning the spin crossover properties of these materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。